Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate
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Overview
Description
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains a methyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate typically involves the reaction of 3-methylbenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(phenyl)methyl]amino}propanoate
- Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate
- Methyl 3-{[(2-methylphenyl)methyl]amino}propanoate
Uniqueness
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate, also known as methyl 3-amino-3-(3-methylphenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H19N1O2 and a molecular weight of approximately 193.24 g/mol. The compound features a propanoate backbone, an amino group, and a 3-methylphenyl substituent, which contribute to its distinctive chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C13H19N1O2 |
Molecular Weight | 193.24 g/mol |
Functional Groups | Amino, Ester |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. Key synthetic routes include:
- Esterification : Reaction of the corresponding acid with methanol in the presence of an acid catalyst.
- Amine Alkylation : Use of alkyl halides to introduce the 3-methylphenyl group onto the amino propanoate backbone.
These methods ensure high yields and purity, making the compound suitable for further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity and modulating enzyme-substrate interactions. Additionally, the aromatic ring allows for π-π interactions that can influence receptor activity.
Research Findings
Preliminary studies indicate that this compound exhibits various biological activities:
- Anticancer Activity : In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, including Jurkat (leukemia) and A-431 (epidermoid carcinoma) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of cytokine release and inhibition of inflammatory pathways .
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating a possible role in neurodegenerative disease therapy .
Case Studies
-
Cell Line Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant growth inhibition with an IC50 value below 20 µM for Jurkat cells.
- Mechanistic Insights :
Applications
This compound has numerous applications across different fields:
- Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and inflammatory diseases.
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Industry : Investigated for incorporation into formulations aimed at treating various conditions.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-[(3-methylphenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H17NO2/c1-10-4-3-5-11(8-10)9-13-7-6-12(14)15-2/h3-5,8,13H,6-7,9H2,1-2H3 |
InChI Key |
AUAJYZGIRGATDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC(=O)OC |
Origin of Product |
United States |
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